molecular formula C16H13NO5S B2883072 methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate CAS No. 476463-97-5

methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2883072
CAS No.: 476463-97-5
M. Wt: 331.34
InChI Key: REPRDQLVHXQZLU-UHFFFAOYSA-N
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Description

methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate is a complex organic compound that features a unique combination of chromene and thiophene moieties

Properties

IUPAC Name

methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-21-16(20)13-11(6-7-23-13)17-14(18)10-8-9-4-2-3-5-12(9)22-15(10)19/h2-5,8H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPRDQLVHXQZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxochromene-3-carboxylic acid with an appropriate amine to form the intermediate amide. This intermediate is then subjected to cyclization with a thiophene derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate is unique due to its specific combination of chromene and thiophene moieties, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate is a compound of interest due to its diverse biological activities. This article presents an overview of its biological properties, including antibacterial, antifungal, and cytotoxic activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that integrates a chromene moiety with a thiophene ring. The molecular formula can be represented as C14H13NO4SC_{14}H_{13}NO_4S.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of compounds related to the chromene structure. For instance, derivatives of methyl 2-oxo-2H-chromene-3-carboxylate exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.0040.008
Staphylococcus aureus0.0080.020
Bacillus cereus0.0150.030
Enterobacter cloacae0.0040.008

The most sensitive strain was identified as Enterobacter cloacae, while E. coli showed the highest resistance .

Antifungal Activity

The antifungal activity of methyl derivatives has also been explored, revealing effectiveness against several fungal strains. The MIC values for antifungal activity were found to be in the range of 0.004–0.06 mg/mL, with compounds exhibiting varying degrees of potency against species such as Trichoderma viride and Aspergillus fumigatus .

Cytotoxicity Studies

Cytotoxicity assays using MTT methods indicated that certain derivatives possess selective toxicity towards cancer cell lines while sparing normal cells. For instance, compounds with high antibacterial activity also demonstrated potential anticancer properties with IC50 values suggesting effective inhibition of cell proliferation in tumor cells without significant toxicity to normal fibroblast cells (MRC5) .

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as phospholipase A2 with an IC50 value of 3.1 ± 0.06 nmol, which is crucial for bacterial survival .
  • Molecular Docking Studies : Computational studies suggest that these compounds interact with specific bacterial targets, enhancing their antibacterial efficacy through binding interactions that prevent bacterial growth .

Case Study: Antimicrobial Efficacy

A study conducted on a series of synthesized methyl chromene derivatives highlighted their antimicrobial efficacy against a panel of eight bacterial species. The results indicated that the most active compound had an MIC value significantly lower than that of standard antibiotics used in treatment, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Case Study: Antifungal Properties

Another research effort focused on evaluating the antifungal properties of related compounds against clinically relevant fungi. The study concluded that certain methyl chromene derivatives exhibited promising antifungal activity, particularly against resistant strains, suggesting their utility in treating fungal infections that are difficult to manage with conventional therapies .

Q & A

Q. What are the optimal synthetic routes for methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate?

The synthesis typically involves coupling chromene-3-carboxylic acid derivatives with thiophene-based amines using agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Key steps include refluxing in anhydrous dichloromethane under nitrogen, followed by purification via reverse-phase HPLC with methanol-water gradients. Yield optimization requires strict control of stoichiometry (e.g., 1.2 equivalents of anhydrides) and reaction time (e.g., overnight reflux) .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • 1H/13C NMR : Assign chemical shifts for protons (e.g., NH at δ 10–12 ppm) and carbons (e.g., carbonyl carbons at δ 165–175 ppm).
  • IR spectroscopy : Identify C=O (1680–1720 cm⁻¹), C=C (1600–1640 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches.
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) and purity (>95% by HPLC) .

Q. What standard assays are used for preliminary biological activity screening?

  • Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC50 determination).
  • Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits.
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solvation of intermediates.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during coupling steps.
  • Catalyst screening : Test DMAP alternatives like HOBt for reduced byproduct formation.
    Design of Experiments (DoE) frameworks can systematically evaluate factors like pH, molar ratios, and reaction time .

Q. How do structural modifications influence bioactivity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) on the chromene ring to enhance antimicrobial potency.
  • Scaffold hybridization : Fuse thiophene with pyrimidine (e.g., ) to improve kinase inhibition.
  • SAR studies : Compare analogs in tables (e.g., "Anticancer Activity" vs. "Ethyl 2-amino-4-phenylthiophene-3-carboxylate") to identify critical pharmacophores .

Q. How can contradictory bioactivity data between studies be resolved?

  • Assay standardization : Validate cell line viability (e.g., passage number, culture conditions) and compound solubility (DMSO vs. saline).
  • Metabolic stability : Test for degradation products via LC-MS after 24-hour incubation in PBS (pH 7.4).
  • Dose recalibration : Re-evaluate IC50 using logarithmic dilutions (e.g., 0.1–100 µM) to avoid false negatives .

Q. What advanced analytical techniques address purity challenges in final products?

  • Hyphenated methods : LC-NMR for real-time structural elucidation of impurities.
  • Chiral HPLC : Resolve enantiomers if asymmetric centers form during synthesis.
  • X-ray crystallography : Confirm absolute configuration for crystalline derivatives .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., topoisomerase II for anticancer activity).
  • Molecular docking : Use AutoDock Vina to predict binding affinity to active sites (e.g., COX-2 for anti-inflammatory effects).
  • Transcriptomics : RNA-seq analysis on treated cells to identify dysregulated pathways (e.g., apoptosis genes) .

Q. How can environmental impact be assessed during preclinical development?

  • Biodegradation studies : Monitor half-life in simulated environmental matrices (soil/water) via HPLC.
  • Ecototoxicity assays : Test on Daphnia magna (LC50) and algal growth inhibition.
  • Read-across models : Compare with structurally similar compounds (e.g., ) to predict bioaccumulation .

Methodological Notes

  • Contradictory data : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays).
  • Advanced purification : Employ preparative HPLC with trifluoroacetic acid modifiers to resolve polar impurities .
  • Deuterated solvents : Use DMSO-d6 for NMR to avoid signal overlap in aromatic regions .

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